3-Methoxypyridazine
Overview
Description
3-Methoxypyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 2 positions. The methoxy group at the 3-position distinguishes it from other pyridazine derivatives.
Synthesis Analysis
The synthesis of 3-methoxypyridazine derivatives has been explored in various studies. For instance, a large-scale synthesis of 3-chloro-5-methoxypyridazine was developed, which involved the protection of the pyridazinone nitrogen, selective displacement with methoxide, catalytic hydrogenation, and deprotection steps to yield the target compound in good yield . Another study reported the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of substitution, oxidation, nitration, and ammoniation reactions . Additionally, the reaction of 3-methoxypyridazine with hydrogen peroxide in glacial acetic acid produced a mono-N-oxide compound, which upon further reactions yielded various derivatives .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 3-chloro-6-methoxypyridazine were elucidated using FT-Raman and FT-Infrared spectroscopy, supported by DFT calculations. The study provided detailed insights into the molecular geometry and vibrational modes of the compound . In another study, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques, and the molecular geometry was examined using quantum chemical methods .
Chemical Reactions Analysis
The pyrolysis of 3-methoxypyridine was found to be an efficient method to generate the pyrrolyl radical, which was characterized by threshold photoelectron spectroscopy. The study identified two decomposition channels of the pyrrolyl radical, leading to different reaction products . The reactivity of 3-methoxypyridazine derivatives was also explored, such as the conversion of 3-methoxy-5,6-diamino-2-nitropyridine into other reactive intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxypyridazine derivatives have been investigated through various spectroscopic and computational techniques. The UV-Visible absorption spectrum, NBO analysis, and NMR spectral analysis of 3-chloro-6-methoxypyridazine provided insights into the electronic structure and potential interactions within the molecule . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties of related compounds were also studied to understand their reactivity and stability .
Scientific Research Applications
Synthesis and Chemical Properties
- A large-scale synthesis method for 3-chloro-5-methoxypyridazine, which is closely related to 3-methoxypyridazine, has been developed, showcasing an improved route compared to previous methods (Bryant, Kunng, & South, 1995).
- Research on 6-methoxypyridazine-3-carboxylic acid presents new synthetic routes, highlighting the versatility of methoxypyridazines in chemical synthesis (Ju Xiu-lian, 2011).
- Structural, vibrational, electronic, and NMR spectral analyses of 3-chloro-6-methoxypyridazine provide deep insights into the physical and chemical properties of related methoxypyridazine compounds (Vijaya Chamundeeswari, James Jebaseelan Samuel, & Sundaraganesan, 2013).
Potential Applications in Medicinal Chemistry
- The modification of amsacrine, an antileukemic agent, by replacing its 3'-methoxy group with a 3'-methylamino group, including compounds related to 3-methoxypyridazine, shows promise in treating solid tumors (Atwell et al., 1986).
- A study on the tricyclic heteroaromatic nucleus of 1,4-bis(alkylamino)benzo[g]phthalazine, which can be related to 3-methoxypyridazine structures, suggests potential anticancer applications due to its interaction with DNA (Pons et al., 1991).
Methodological Innovations
- Novel electrochemical methods for preparing aryl- and heteroarylpyridazines, including 3-chloro-6-methoxypyridazine, have been reported, demonstrating advancements in the synthesis of pyridazine derivatives (Sengmany et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-methoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHDLDAWYTMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303423 | |
Record name | 3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridazine | |
CAS RN |
19064-65-4 | |
Record name | 3-Methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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